Boc-D-Cys(Trt)-OH

Peptide Synthesis Chiral Purity Optical Rotation

For laboratories synthesizing proteolytically stable D-peptides via Boc SPPS, Boc-D-Cys(Trt)-OH is the required building block—not a generic cysteine derivative. Its D-configuration ensures chiral integrity, while the acid-labile Boc (α-amino) and Trt (thiol) orthogonal protection aligns perfectly with Boc-based deprotection protocols. Use of Fmoc alternatives risks epimerization and premature deprotection. The Trt group's mild, rapid cleavage kinetics enable selective, sequential disulfide bond formation in multi-cysteine peptides like conotoxins and defensins. Proven in total synthesis of spiruchostatin A.

Molecular Formula C27H29NO4S
Molecular Weight 463.6 g/mol
CAS No. 87494-13-1
Cat. No. B558063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Cys(Trt)-OH
CAS87494-13-1
Synonymsboc-d-cys(trt)-oh; 87494-13-1; Boc-S-Trityl-D-Cysteine; (S)-2-((tert-Butoxycarbonyl)amino)-3-(tritylthio)propanoicacid; BOC-CYSTEINE(TRT)-OH; C27H29NO4S; Boc-Cys(Trt); AmbotzBAA5000; Boc-L-cysteine(trityl); CTK3J7130; MolPort-005-938-125; ACT00019; ZINC4534296; ANW-43637; AKOS015836472; AC-6700; AM81666; CB-1665; RTR-027510; AJ-51589; AK-50196; BR-41445; KB-48419; SC-09447; AB1006956
Molecular FormulaC27H29NO4S
Molecular Weight463.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C27H29NO4S/c1-26(2,3)32-25(31)28-23(24(29)30)19-33-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H,28,31)(H,29,30)/t23-/m1/s1
InChIKeyJDTOWOURWBDELG-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-Cys(Trt)-OH (CAS 87494-13-1): Protected D-Cysteine for Stereospecific Peptide Synthesis – Technical Specifications and Selection Guide


Boc-D-Cys(Trt)-OH (N-α-t-Boc-S-trityl-D-cysteine) is a protected D-cysteine derivative characterized by a tert-butyloxycarbonyl (Boc) group on the α-amino nitrogen and a trityl (Trt) group on the thiol side chain. It serves as a standard building block for the introduction of D-cysteine residues in solid-phase peptide synthesis (SPPS), particularly within Boc-based synthetic strategies . Its orthogonal protection scheme enables selective deprotection under acidic conditions, facilitating the construction of complex, chirally defined peptides and peptide mimetics .

Why Boc-D-Cys(Trt)-OH Cannot Be Substituted with Generic L-Enantiomers or Alternative Protecting Groups


The procurement of generic cysteine derivatives is inadequate for applications requiring D-stereochemistry or orthogonal protection. The D-configuration of Boc-D-Cys(Trt)-OH imparts distinct chiral properties essential for the synthesis of D-peptides and D-amino acid-containing natural products, which are often resistant to proteolytic degradation . Furthermore, the specific combination of the acid-labile Boc group (for α-amino protection) and the acid-labile Trt group (for thiol protection) is optimized for Boc SPPS workflows; substitution with an Fmoc-protected analog or a different thiol protecting group would necessitate a complete re-optimization of the synthetic strategy, potentially leading to epimerization, premature deprotection, or incompatible reaction conditions . The quantitative evidence below details these critical differentiators.

Quantitative Differentiation of Boc-D-Cys(Trt)-OH Against Key Comparators: A Selection Guide for Peptide Synthesis


Optical Rotation and Chiral Purity: Direct Comparison of Boc-D-Cys(Trt)-OH vs. Boc-L-Cys(Trt)-OH

Boc-D-Cys(Trt)-OH exhibits a specific optical rotation of -29.0° to -24.0° (c=1 in ethanol), while its L-enantiomer, Boc-L-Cys(Trt)-OH, shows +23.5° to +28.5° (c=1 in ethanol) . This substantial difference of approximately 50° in magnitude allows for unambiguous chiral identity verification via polarimetry. The D-enantiomer also demonstrates a high HPLC purity of ≥99% (a/a) in many commercial specifications .

Peptide Synthesis Chiral Purity Optical Rotation

Orthogonal Deprotection Compatibility: Boc-D-Cys(Trt)-OH in Boc vs. Fmoc SPPS Strategies

Boc-D-Cys(Trt)-OH is specifically designed for Boc solid-phase peptide synthesis (SPPS), where the Boc group is removed under acidic conditions (e.g., TFA) . In contrast, its analog Fmoc-D-Cys(Trt)-OH is designed for Fmoc SPPS, where the Fmoc group is base-labile (e.g., piperidine) . While both compounds utilize the acid-labile Trt group for thiol protection, the Boc strategy offers orthogonal stability to basic conditions, preventing premature deprotection of the thiol during Fmoc-cleavage steps. This orthogonality is critical for synthesizing peptides with multiple cysteine residues requiring selective disulfide bond formation .

Solid-Phase Peptide Synthesis Protecting Groups Orthogonal Chemistry

Comparative Optical Rotation: Boc-D-Cys(Trt)-OH vs. H-D-Cys(Trt)-OH (Unprotected N-Terminus)

The presence of the Boc protecting group significantly alters the chiroptical properties of D-cysteine derivatives. Boc-D-Cys(Trt)-OH exhibits an optical rotation of -25° ± 2° (c=1 in MeOH) , whereas the unprotected N-terminus derivative, H-D-Cys(Trt)-OH, shows a substantially more negative rotation of -60° ± 2° (c=1 in MeOH) . This difference of approximately 35° is due to the electron-withdrawing and steric effects of the Boc group on the molecule's conformation in solution.

Chiral Analysis Amino Acid Derivatives Quality Control

Thiol Protecting Group Stability: Trityl (Trt) vs. Acetamidomethyl (Acm) in D-Cysteine Derivatives

The Trt group on Boc-D-Cys(Trt)-OH provides a unique stability profile compared to the Acetamidomethyl (Acm) group on Boc-D-Cys(Acm)-OH. Trt is rapidly removed under mild acidic conditions, typically 1% TFA in DCM with scavengers, achieving complete deprotection within 1-2 hours . In contrast, the Acm group requires more forcing conditions, such as iodine oxidation or treatment with mercury(II) salts, and can take 4-24 hours for complete removal . This difference in lability is crucial for sequential disulfide bond formation in complex peptides.

Cysteine Protection Solid-Phase Peptide Synthesis Deprotection Kinetics

Cost Efficiency: Boc-D-Cys(Trt)-OH vs. Fmoc-D-Cys(Trt)-OH

A comparative analysis of vendor pricing reveals a significant cost advantage for Boc-D-Cys(Trt)-OH. For example, a leading UK supplier lists Boc-D-Cys(Trt)-OH at £11 for 10g (approx. $14 USD) with a purity of 95% . In contrast, Fmoc-D-Cys(Trt)-OH is listed at $261 for 10g from a comparable supplier [1]. This represents a cost difference of over 18-fold per gram. While the purity of the lower-cost Boc derivative is 95% vs. the 98-99% range for the Fmoc analog, it remains suitable for many research-scale Boc SPPS applications where high enantiopurity is maintained by the synthesis workflow.

Procurement Cost Analysis Peptide Synthesis

Optimized Application Scenarios for Boc-D-Cys(Trt)-OH in D-Peptide and Natural Product Synthesis


Synthesis of D-Configuration Peptide Therapeutics and D-Amino Acid-Containing Natural Products

Boc-D-Cys(Trt)-OH is the building block of choice for introducing D-cysteine residues into peptides designed for enhanced proteolytic stability. Its distinct optical rotation and chiral purity, as detailed in Evidence Item 1 , ensure the correct stereochemistry is maintained, which is critical for the biological activity and metabolic half-life of D-peptide drugs. This is exemplified by its use in the total synthesis of spiruchostatin A, a potent histone deacetylase inhibitor .

Boc Solid-Phase Peptide Synthesis (SPPS) Workflows

For laboratories utilizing Boc SPPS methodology, Boc-D-Cys(Trt)-OH is the required building block. Its orthogonal protection, as described in Evidence Item 2 , aligns with the acid-labile chemistry of the entire Boc synthesis platform. Using this compound ensures that the D-cysteine residue can be incorporated without interference or premature deprotection, which would occur if an Fmoc-protected analog were mistakenly used .

Construction of Peptides Requiring Orthogonal, Stepwise Disulfide Bond Formation

The Trt protecting group's rapid and mild deprotection kinetics, as highlighted in Evidence Item 4 , make Boc-D-Cys(Trt)-OH invaluable for synthesizing peptides with multiple cysteine residues. It allows chemists to selectively remove the Trt group from specific cysteines while leaving other thiol-protecting groups (e.g., Acm) intact, enabling precise, sequential formation of disulfide bonds to achieve the correct tertiary structure . This is essential for the synthesis of complex, bioactive peptides like conotoxins and defensins.

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